molecular formula C7H8ClN B1297004 2-(Chloromethyl)-5-methylpyridine CAS No. 767-01-1

2-(Chloromethyl)-5-methylpyridine

Cat. No. B1297004
CAS RN: 767-01-1
M. Wt: 141.6 g/mol
InChI Key: MXOPKPMEGUYUCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a mention of a synthesis involving 2-chloromethyl pyridine in a study . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane. The structure was confirmed by 1H NMR, 13C NMR, MS, and FTIR .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene were recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated .


Chemical Reactions Analysis

A study mentions a reaction involving 2-chloromethyl pyridine . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane .

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers

  • Scientific Field: Polymer Science
  • Application Summary: “2-(Chloromethyl)-5-methylpyridine” is used in the synthesis of hyper cross-linked polymers (HCPs). HCPs are a class of porous materials that have been intensively used in recent years .
  • Methods of Application: The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers. These pores result in a high surface area of the polymer which increases its reactivity .
  • Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

Synthesis of Magnetic Resonance Imaging Contrast Agent

  • Scientific Field: Medical Imaging
  • Application Summary: “2-(Chloromethyl)-5-methylpyridine” is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The synthesized Gd3+ diethylenetriaminepentaacetic acid bisamide complex is used as a Zn2±sensitive magnetic resonance imaging contrast agent .

Production of Glycerol and Epoxy Resins

  • Scientific Field: Industrial Chemistry
  • Application Summary: “2-(Chloromethyl)-5-methylpyridine” is used in the production of glycerol and epoxy resins .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: More than 800,000 tons of epichlorohydrin, a derivative of “2-(Chloromethyl)-5-methylpyridine”, are produced annually .

Solving Environmental Pollution and Energy Crisis

  • Scientific Field: Environmental Science
  • Application Summary: Hyper Cross-linked polymers (HCPs), synthesized using “2-(Chloromethyl)-5-methylpyridine”, are promising candidates for solving environmental pollution and energy crisis .
  • Methods of Application: The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers. These pores result in a high surface area of the polymer which increases its reactivity .
  • Results or Outcomes: HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

Production of Epichlorohydrin

  • Scientific Field: Industrial Chemistry
  • Application Summary: “2-(Chloromethyl)-5-methylpyridine” is used in the production of epichlorohydrin .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: More than 800,000 tons of epichlorohydrin, a derivative of “2-(Chloromethyl)-5-methylpyridine”, are produced annually .

Catalysis and Energy Crisis Solutions

  • Scientific Field: Environmental Science
  • Application Summary: Hyper Cross-linked polymers (HCPs), synthesized using “2-(Chloromethyl)-5-methylpyridine”, are promising candidates for solving environmental pollution and catalysis as well as energy crisis .
  • Methods of Application: The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers. These pores result in a high surface area of the polymer which increases its reactivity .
  • Results or Outcomes: HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

Safety And Hazards

The safety data sheet for Chloromethyl chloroformate indicates that it causes severe skin burns and eye damage, and is toxic if inhaled . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

A review discusses recent advances in “one-pot” multistep reactions achieved using micellar reaction media with potential applications in medicinal chemistry and agrochemistry . This could suggest future directions for research involving “2-(Chloromethyl)-5-methylpyridine”.

properties

IUPAC Name

2-(chloromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPKPMEGUYUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343182
Record name 2-(chloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methylpyridine

CAS RN

767-01-1
Record name 2-(chloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of (5-methyl-pyridine-2-yl)-methanol (500 mg, 4.1 mmol) described in Manufacturing Example 11-1-1, thionyl chloride (0.59 mL, 8.1 mmol) and methylene chloride (10 mL) was stirred for 5 minutes under reflux. The reaction solution was cooled to room temperature and concentrated under a reduced pressure. The resulting residue was partitioned into diethyl ether and saturated sodium bicarbonate solution. The organic layer was separated and passed through a glass filter lined with silica gel (eluted with ethyl acetate). The eluate was concentrated to obtain the title compound (440 mg, 76%) as a crude product. The resulting compound was used in the following reaction without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
F Haviv, RW DeNet, RJ Michaels… - Journal of Medicinal …, 1983 - ACS Publications
Immune complexes have been implicated in the patho-genesis of rheumatiod arthritis. 2-4 The Arthus reaction represents an acute model of imune complex induced inflammation and …
Number of citations: 36 pubs.acs.org
RL Jones, CW Rees - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… ether, di(5methyl-2-picoly1)ether (V), as shown by its colour and UV spectrum and proved by direct comparison with the authentic ether prepared from 2-chloromethyl5-methylpyridine …
Number of citations: 4 pubs.rsc.org
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
… After cross-coupling of 2-chloro-5-fluoropyrimidine (Scheme 1, route B) and alkylation of the phenol with 2-chloromethyl-5-methylpyridine, methanol displaced the aromatic fluoride …
Number of citations: 60 pubs.acs.org
GR Newkome, VK Gupta, FR Fronczek - Organometallics, 1982 - ACS Publications
A new series of trans bis (carbon-palladium) complexeshas been prepared. The initial ligands, prepared from 2-(chloromethyl) pyridines or-pyrazines, were treated with dimethyl …
Number of citations: 22 pubs.acs.org
Y Dong, H Fujii, MP Hendrich, RA Leising… - Journal of the …, 1995 - ACS Publications
In our efforts to model the oxygen activation chemistry of methane monooxygenase (MMO) and the R2 protein of ribonucleotide reductase (RNR), we have discovered a transient green …
Number of citations: 316 pubs.acs.org
CJ Coles - 1970 - wrap.warwick.ac.uk
The chemical similarities and contrasting biochemical properties of piericidin A and ubiquinone are presented and discussed. The former, a penta-substituted pyridine and a metabolite …
Number of citations: 2 wrap.warwick.ac.uk
LM Berreau, JA Halfen, VG Young Jr… - Inorganica Chimica Acta, 2000 - Elsevier
… (L H ) [23], 1,4-diisopropyl-7-(2-pyridylmethyl)-1,4,7-triazacyclononane (L Py ) [23], 2-chloromethyl-6-methylpyridine hydrochloride [25], 2-chloromethyl-5-methylpyridine hydrochloride […
Number of citations: 31 www.sciencedirect.com
YDH Fujii, MPHJRA Leising - J. Am. Chem. Soc, 1995 - chem.cmu.edu
In our efforts to model the oxygen activation chemistry of methane monooxygenase (MMO) and the R2 protein of ribonucleotide reductase (RNR), we have discovered a transient green …
Number of citations: 6 www.chem.cmu.edu
A Olğaç, İ Çapan, P Dahlke, PM Jordan, O Werz… - ACS …, 2023 - ACS Publications
5-Lipoxygenase-activating protein (FLAP) is a regulator of cellular leukotriene biosynthesis, which governs the transfer of arachidonic acid (AA) to 5-lipoxygenase for efficient …
Number of citations: 0 pubs.acs.org
EC Wilkinson, Y Dong, Y Zang, H Fujii… - Journal of the …, 1998 - ACS Publications
We report the resonance Raman (RR) spectra of iron complexes containing the Fe 2 (μ-O) 2 core. Frozen CH 3 CN solutions of the Fe III Fe IV intermediate [Fe 2 (μ-O) 2 L 2 ](ClO 4 ) 3 (…
Number of citations: 85 pubs.acs.org

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